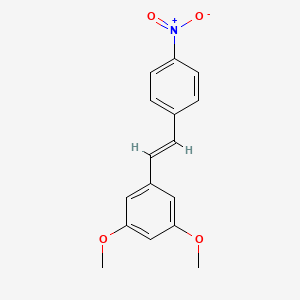

(E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene

Description

BenchChem offers high-quality (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethoxy-5-[(E)-2-(4-nitrophenyl)ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-20-15-9-13(10-16(11-15)21-2)4-3-12-5-7-14(8-6-12)17(18)19/h3-11H,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKYIFYCPTXDCW-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene in organic solvents

Technical Guide: Solubility Profile & Solvent Selection for (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene

Executive Summary

(E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene (also referred to as 3,5-dimethoxy-4'-nitrostilbene) is a "push-pull" stilbene derivative characterized by an electron-donating dimethoxy ring and an electron-withdrawing nitrobenzene ring. This structural motif imparts significant non-linear optical (NLO) properties and fluorescence but also dictates a specific solubility profile driven by dipole-dipole interactions and

This guide provides a technical analysis of its solubility, moving beyond simple "soluble/insoluble" labels to provide thermodynamic context, purification protocols, and solvent selection strategies for research and development.

Physicochemical Profile & Solubility Mechanism

To understand the solubility of this molecule, one must analyze its competing intermolecular forces.

-

Lipophilicity: The core stilbene backbone and methoxy groups create a high degree of lipophilicity.

-

Polarity: The nitro group (

) introduces a strong dipole moment, making the molecule poorly soluble in purely non-polar aliphatic hydrocarbons (e.g., hexane) but highly soluble in polar aprotic solvents. -

Crystallinity: The planar (E)-configuration facilitates strong

-

Predicted Hansen Solubility Parameters (HSP)

Based on group contribution methods (Van Krevelen/Hoftyzer) for the 3,5-dimethoxy-4'-nitrostilbene structure:

| Parameter | Symbol | Estimated Value ( | Significance |

| Dispersion | ~19.5 | Interaction via Van der Waals forces (aromatic rings). | |

| Polarity | ~12.0 | Interaction via permanent dipoles (Nitro/Methoxy groups). | |

| H-Bonding | ~6.5 | Low H-bonding capacity (Acceptor only; no Donors). |

Implication: The ideal solvents are those with moderate polarity and low hydrogen-bonding donation potential (e.g., Acetone, DCM, THF).

Solubility Data & Solvent Classification

The following data is synthesized from synthesis purification protocols and structural analog analysis (e.g., DANS, MONS).

Table 1: Solvent Compatibility Matrix

| Solvent Class | Specific Solvents | Solubility Status | Application Context |

| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Stock Solutions: Ideal for biological assays or chemical reactions. Hard to remove. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>30 mg/mL) | Processing: Excellent for extraction and column chromatography. |

| Ketones/Esters | Acetone, Ethyl Acetate | Moderate/High | Synthesis: Good for reaction media; moderate solubility allows for concentration. |

| Alcohols | Ethanol, Methanol | Temperature Dependent | Purification: Low solubility at RT; High solubility at boiling point. Used for Recrystallization .[1][2] |

| Non-Polar | Hexane, Pentane | Insoluble/Poor | Precipitation: Used as an antisolvent to crash the product out of solution. |

| Aqueous | Water, PBS Buffer | Insoluble | Wash: Used to remove inorganic salts during workup. |

Technical Workflows

Workflow A: Recrystallization (Purification)

The most definitive test of solubility is the recrystallization process. This molecule is synthesized via condensation (e.g., Wittig or Heck reactions) and purified by exploiting the temperature-dependent solubility in alcohols.

Optimum Solvent System: Ethanol/Water (10:1) or Pure Methanol.

Figure 1: Thermal recrystallization workflow exploiting the steep solubility curve in alcohols.

Workflow B: Determination of Thermodynamic Solubility

For drug development or precise physical chemistry applications, "visual" solubility is insufficient. Use the Shake-Flask Method to determine the equilibrium solubility (

Protocol:

-

Preparation: Place an excess of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene solid (approx. 50 mg) into a scintillation vial.

-

Solvent Addition: Add 2.0 mL of the target solvent (e.g., Octanol, Water, DMSO).

-

Equilibration: Agitate at constant temperature (

) for 24–48 hours. -

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45

PTFE filter (avoid nylon, which may bind the nitro compound). -

Quantification: Dilute the supernatant with Acetonitrile and analyze via HPLC-UV (Detection

).

Critical Application Notes

For Biological Assays (Stock Preparation)

-

Solvent: Dimethyl Sulfoxide (DMSO).

-

Concentration: Prepare a 10 mM or 20 mM master stock.

-

Storage: Store at

protected from light. The nitro-stilbene motif is photosensitive (prone to trans-to-cis photoisomerization). -

Precipitation Risk: When dosing into aqueous cell culture media, ensure the final DMSO concentration is

. Rapid dispersion is required to prevent micro-precipitation of the lipophilic stilbene.

For NLO/Polymer Casting

-

Solvent: Chloroform or Chlorobenzene.

-

Reasoning: These solvents have high vapor pressures (fast evaporation) and high solubility for the compound, allowing for the formation of optical quality thin films without crystallization defects during the drying phase.

References

-

Synthesis & Purification: CN1539805A - The synthetic method of pterostilbene. (Describes the synthesis and recrystallization of the 3,5-dimethoxy-4'-nitrostilbene intermediate from Ethanol/Water).

-

Analogous Solubility Data (MONS): Synthesis, Growth... of 4-methoxy 4-nitrostilbene (MONS). (Provides solubility data for the structural analog 4-methoxy-4'-nitrostilbene).

-

Hansen Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Source for group contribution theory used in Section 2).

-

Fluorescence Properties: Adsorption of 4-(N,N-Dimethylamino)-4′-nitrostilbene (DANS). (Discusses solvent effects on push-pull stilbenes).

Sources

Photophysical properties of dimethoxy nitrostyryl benzene derivatives

An In-depth Technical Guide to the Photophysical Properties of Dimethoxy Nitrostyryl Benzene Derivatives

Abstract

Dimethoxy nitrostyryl benzene derivatives represent a significant class of organic chromophores characterized by a robust intramolecular charge-transfer (ICT) framework. This guide provides a comprehensive technical overview of their synthesis, core photophysical properties, and the underlying mechanisms governing their interaction with light. We delve into their electronic absorption and emission behaviors, the profound influence of solvent environments (solvatochromism), and their promising nonlinear optical (NLO) properties. Detailed experimental protocols for their characterization are provided, underpinned by an explanation of the causal relationships between molecular structure and photophysical function. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique optical and electronic properties of these versatile push-pull systems.

Introduction: The Architecture of a Push-Pull Chromophore

Styryl benzene derivatives, particularly those functionalized with electron-donating and electron-withdrawing groups, are cornerstones of modern materials science and chemical biology. The specific inclusion of dimethoxy groups (-OCH₃) as electron donors and a nitro group (-NO₂) as a potent electron acceptor creates a canonical "push-pull" system. This electronic asymmetry is the primary determinant of their rich photophysical behavior.

Upon photoexcitation, an electron density shift occurs from the methoxy-substituted phenyl ring (the donor) across the π-conjugated styryl bridge to the nitro-substituted ring (the acceptor). This phenomenon, known as intramolecular charge transfer (ICT), results in a highly polarized excited state. The efficiency and energy of this ICT process are exquisitely sensitive to the molecule's substitution pattern and its surrounding environment, making these derivatives valuable for applications ranging from fluorescent sensors to advanced nonlinear optical materials.[1][2]

Synthesis of Dimethoxy Nitrostyryl Benzene Derivatives

The most common and efficient method for synthesizing nitrostyryl benzene derivatives is the nitroaldol condensation (Henry reaction) between a substituted benzaldehyde and a nitroalkane. For dimethoxy nitrostyryl benzenes, this typically involves the reaction of a dimethoxybenzaldehyde with nitromethane, often catalyzed by a weak base like ammonium acetate in an acidic medium like glacial acetic acid.[3]

Generalized Synthesis Scheme

The reaction proceeds via a condensation mechanism to yield the target β-nitrostyrene derivative. The E (trans) isomer is typically the predominant product due to its greater thermodynamic stability.[3]

Caption: Generalized workflow for the synthesis of dimethoxy nitrostyryl benzene.

Experimental Protocol: Synthesis of 3,4-Dimethoxy-β-nitrostyrene

This protocol is adapted from established nitroaldol condensation procedures.[3]

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethoxybenzaldehyde (1.0 eq), nitromethane (approx. 10-15 eq), and ammonium acetate (approx. 3.0 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent (approx. 2-3 mL per gram of aldehyde).

-

Reaction: Heat the mixture to reflux (or to a specified temperature, e.g., 75-80°C[4]) with stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Purification: Collect the resulting crystals by vacuum filtration. Wash the crystals with cold water and then a cold, non-polar solvent (e.g., hexane or a petroleum ether/diethyl ether mixture) to remove unreacted starting materials.[5]

-

Drying & Characterization: Dry the purified light-yellow crystals under vacuum. Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity. The E/Z ratio can also be determined via NMR analysis.[3]

Core Photophysical Properties

The defining characteristic of these molecules is the ICT transition, which dominates their interaction with light.

Caption: Intramolecular Charge Transfer (ICT) upon photoexcitation.

Electronic Absorption (UV-Vis Spectroscopy)

The UV-Vis absorption spectra of dimethoxy nitrostyryl benzenes are typically characterized by an intense, broad absorption band in the near-UV or visible region. This band is assigned to a π-π* electronic transition with significant ICT character.[1][6]

-

Mechanism: The energy of this transition corresponds to the energy required to promote an electron from the Highest Occupied Molecular Orbital (HOMO), which is primarily localized on the electron-rich dimethoxybenzene moiety, to the Lowest Unoccupied Molecular Orbital (LUMO), which is concentrated on the electron-deficient nitro-styryl portion.[1]

-

Structural Effects: The position of the absorption maximum (λ_max) is sensitive to the substitution pattern. For example, moving the methoxy groups from positions that are meta to the styryl group to positions that are para can enhance conjugation and lead to a bathochromic (red) shift.

| Compound Derivative | Typical λ_max (in non-polar solvent) | Reference |

| 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene | ~434 nm (in dioxane) | [7] |

| 2-chloro-3,4-dimethoxy-4′-nitrostilbene | Varies with solvent | [8] |

| 4-(Nitrostyryl)phenols (related structures) | 350-450 nm range | [1] |

Fluorescence and Emission Properties

The emission properties of these derivatives are complex and highly dependent on the balance between radiative (fluorescence) and non-radiative decay pathways.

-

Fluorescence Quenching: The nitro group is a well-known fluorescence quencher. It can promote non-radiative decay pathways, such as intersystem crossing (ISC) to the triplet state or photo-induced electron transfer (PET) processes, which compete with fluorescence.[9]

-

ICT-Induced Emission: Despite the presence of the nitro group, significant fluorescence can be observed in some derivatives, particularly in polar solvents.[9] This is because the formation of a stabilized ICT state can sometimes create a new, emissive decay channel that can outcompete the quenching pathways. In some cases, this can lead to a dramatic, solvent-dependent increase in fluorescence quantum yield.[9]

-

Intersystem Crossing (ISC): The nitro group can facilitate spin-orbit coupling, increasing the rate of ISC from the singlet excited state (S₁) to the triplet state (T₁).[2] This process populates a reactive triplet state and reduces fluorescence efficiency.[9]

Solvatochromism

Solvatochromism is the change in the color of a solution (i.e., a shift in absorption or emission spectra) with a change in solvent polarity. Due to the large change in dipole moment between the ground and excited ICT states, dimethoxy nitrostyryl benzenes are often highly solvatochromic.

-

Positive Solvatochromism: Typically, these compounds exhibit positive solvatochromism, where the emission spectrum shifts to lower energy (red-shift) as solvent polarity increases. This is because the polar excited state is stabilized more effectively by polar solvents than the less polar ground state.

-

Reverse Solvatochromism: Interestingly, some related nitrostyryl systems have shown a reversal in solvatochromism.[1][10] This unusual behavior occurs when specific solute-solvent interactions, such as hydrogen bonding with the nitro and/or donor groups, stabilize the ground state more than the excited state in certain solvents, leading to a hypsochromic (blue) shift.[1][11] The interpretation of solvatochromic data often requires multiparameter equations (like the Catalán method) to disentangle the effects of solvent acidity, basicity, dipolarity, and polarizability.[1]

Nonlinear Optical (NLO) Properties

The significant difference in electron distribution between the ground and excited states, coupled with a highly polarizable π-system, makes these push-pull molecules excellent candidates for NLO applications.[8]

-

Second- and Third-Order Effects: These materials can exhibit large second- and third-order hyperpolarizabilities (β and γ, respectively). Non-centrosymmetric crystal packing is crucial for observing second-order effects like second-harmonic generation (SHG).[8]

-

Structure-NLO Relationship: The magnitude of the NLO response is strongly correlated with the ICT efficiency. Enhancing the donor/acceptor strength and extending the π-conjugation length generally leads to improved NLO properties.[12][13] The Z-scan technique is a common experimental method to determine the nonlinear refractive index and absorption coefficient.[14]

Standard Experimental Methodologies

A systematic characterization of these derivatives involves a series of standard photophysical measurements.

Caption: Standard workflow for photophysical characterization.

Protocol 4.1: UV-Vis Absorption Spectroscopy

-

Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the compound in a high-purity spectroscopic grade solvent (e.g., dioxane, THF, or acetonitrile).

-

Working Solution: Dilute the stock solution to a concentration that yields an absorbance maximum between 0.5 and 1.0 AU (Absorbance Units). This is typically in the micromolar (µM) range.

-

Measurement: Use a dual-beam spectrophotometer. Fill a 1 cm path length quartz cuvette with the working solution and a matched cuvette with the pure solvent (as a reference).

-

Scan: Record the absorption spectrum over the desired wavelength range (e.g., 250-700 nm).

-

Data Extraction: Identify the wavelength of maximum absorbance, λ_max.

Protocol 4.2: Steady-State Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a quartz cuvette. The absorbance at the excitation wavelength should be kept below 0.1 AU to avoid inner filter effects.

-

Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength (λ_ex), which is typically chosen at or near the absorption maximum (λ_max).

-

Emission Scan: Scan the emission wavelengths, starting from ~10-20 nm above the excitation wavelength to a point where the emission signal returns to baseline.

-

Data Extraction: Identify the wavelength of maximum emission, λ_em. The difference in energy (or wavelength) between λ_max and λ_em is the Stokes shift.

-

Quantum Yield (Φ_F) Determination (Relative Method):

-

Select a well-characterized fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the sample's quantum yield using the Stern-Volmer equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Applications and Future Outlook

The unique photophysical properties of dimethoxy nitrostyryl benzene derivatives make them suitable for a variety of advanced applications.

-

Fluorescent Probes and Sensors: Their sensitivity to the local environment (solvatochromism) allows them to be used as probes for micro-polarity in complex systems like polymer matrices or biological membranes. They can also be functionalized for the selective detection of specific analytes, where binding events trigger a change in fluorescence via quenching or enhancement.[15][16][17]

-

Nonlinear Optics: Their large hyperpolarizabilities are being explored for use in optical switching, frequency conversion, and other photonic applications.[8][12]

-

Medicinal Chemistry: Beyond their photophysics, some nitrostyrene derivatives have shown promising biological activities, including antimicrobial and enzyme inhibitory effects.[3][18] For example, derivatives have been investigated as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes.[3]

The future of this field lies in the rational design of new derivatives with tailored properties. By precisely tuning the electronic nature and steric arrangement of substituents, researchers can optimize these molecules for specific applications, such as enhancing two-photon absorption cross-sections for bio-imaging or improving the efficiency of singlet oxygen sensitization for photodynamic therapy.[2][19]

References

-

Salamah, Y., et al. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. MDPI. [Link]

-

Machado, V. G., et al. (2015). Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes. PubMed. [Link]

-

Machado, V. G., et al. (2017). Reverse solvatochromism in solvent binary mixtures: a case study using a 4-(nitrostyryl)phenolate as a probe. RSC Publishing. [Link]

-

Solvatochromism of new substituted 4-[(E)-(4-nitrophenyl)diazenyl]phenolate dyes. (2025). Source not specified. [Link]

-

Mazzucato, U., et al. (2011). Unusual high fluorescence of two nitro-distyrylbenzene-like compounds induced by CT processes affecting the fluorescence/intersystem-crossing competition. RSC Publishing. [Link]

-

Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes | Request PDF. (2025). ResearchGate. [Link]

-

Machado, V. G., et al. (2012). Nitro-Substituted 4-[(Phenylmethylene)imino]phenolates: Solvatochromism and Their Use as Solvatochromic Switches and as Probes for the Investigation of Preferential Solvation in Solvent Mixtures. ACS Publications. [Link]

-

Ratković, A., et al. (2022). Tuning the Photophysics of Two-Arm Bis[(dimethylamino)styryl]benzene Derivatives by Heterocyclic Substitution. ResearchGate. [Link]

- Preparation method of 2, 5-dimethoxy-beta-nitrostyrene. (2022).

-

Bartocci, G., et al. (2004). Synthesis, spectral properties and photobehaviour of push–pull distyrylbenzene nitro-derivatives. ScienceDirect. [Link]

-

Ratković, A., et al. (2022). Tuning the Photophysics of Two-Arm Bis[(dimethylamino)styryl]benzene Derivatives by Heterocyclic Substitution. PMC. [Link]

-

Cárdenas, J. G., et al. (2020). Molecular and crystal structure, optical properties and DFT studies of 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene. PMC. [Link]

-

3,4-DIMETHOXY-B-NITROSTYRENE. (n.d.). LookChem. [Link]

-

1,5-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene. (2025). ChemSynthesis. [Link]

-

Salamah, Y., et al. (2020). (PDF) Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. ResearchGate. [Link]

-

Gonzalez-Vazquez, J., et al. (2016). Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. PMC. [Link]

-

Zhang, C-J., et al. (2021). A fundamental study on the fluorescence-quenching effect of nitro groups in tetraphenylethene AIE dyes with electron-withdrawing groups. ScienceDirect. [Link]

-

Ghosh, S., et al. (2021). Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. PMC. [Link]

-

Swiatkiewicz, J., et al. (1990). Anisotropy of the Linear and Third-Order Nonlinear Optical Properties of a Stretch-Oriented Polymer Film of Poly-(2,5-dimethoxy...). DTIC. [Link]

-

(a) Fluorescence quenching efficiency of different nitroaromatic... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

-

The Quenching of Pyrochlorophyll Fluorescence by Nitro Compounds. (1969). JPC. [Link]

-

Wilson, C., et al. (2020). Ultraviolet Excitation Dynamics of Nitrobenzenes. Heriot-Watt Research Portal. [Link]

-

Synthesis and Properties of Photoluminescent 1,4-Bis(α-cyano-4-methoxystyryl)benzenes. (2025). ResearchGate. [Link]

-

Wozniak, K., et al. (2021). Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives. New Journal of Chemistry. [Link]

-

Zhao, A., et al. (2010). Anomalous Photophysics of Bis(hydroxystyryl)benzenes-A Twist on the para/meta Dichotomy. PMC. [Link]

-

Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry. (2020). MDPI. [Link]

-

Lee, S-H., et al. (2002). Synthesis and nonlinear optical properties of 1,3,5-methoxy-2,4,6-tris(styryl)benzene derivatives. PubMed. [Link]

-

Experimental Analysis Of The Non-Linear Optical Properties Of Derivatives Of 1-Aryl-3-(4-Methoxyphenyl)-5-(Benzo(d)(1,3)Dioxol-5-Yl)-2H-Pyrazolines. (2021). ResearchGate. [Link]

-

Photophysical Properties of Anthracene Derivatives. (2023). MDPI. [Link]

-

Tuning the Photophysics of Two-Arm Bis[(dimethylamino)styryl]benzene Derivatives by Heterocyclic Substitution. (2022). Semantic Scholar. [Link]

-

Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives. (n.d.). ResearchGate. [Link]

-

Relationship Between Sensor Sensitivity and Chemical Structure of Benzene-Carboxylic Modifiers for Umami Substance Detection. (2025). MDPI. [Link]

-

Highly Sensitive Fluorescent Sensing for Nitrobenzene of Cd II Complexes Based on Three Isomers and a Bis-Imidazole Ligand. (2024). MDPI. [Link]

-

Highly Selective Detection of Benzene and Discrimination of Volatile Aromatic Compounds Using Oxide Chemiresistors with Tunable Rh‐TiO2 Catalytic Overlayers. (2021). PMC. [Link]

-

“Enhanced Detection of Nitrobenzene by an Electrochemical Sensor Based on Orange Peel Waste-Derived Carbon Nanodots“ | Request PDF. (2025). ResearchGate. [Link]

Sources

- 1. Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tuning the Photophysics of Two-Arm Bis[(dimethylamino)styryl]benzene Derivatives by Heterocyclic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor [mdpi.com]

- 4. CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene - Google Patents [patents.google.com]

- 5. bib.irb.hr:8443 [bib.irb.hr:8443]

- 6. researchgate.net [researchgate.net]

- 7. Molecular and crystal structure, optical properties and DFT studies of 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Unusual high fluorescence of two nitro-distyrylbenzene-like compounds induced by CT processes affecting the fluorescence/intersystem-crossing competition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Reverse solvatochromism in solvent binary mixtures: a case study using a 4-(nitrostyryl)phenolate as a probe - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and nonlinear optical properties of 1,3,5-methoxy-2,4,6-tris(styryl)benzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Highly Selective Detection of Benzene and Discrimination of Volatile Aromatic Compounds Using Oxide Chemiresistors with Tunable Rh‐TiO2 Catalytic Overlayers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Unveiling the Non-Linear Optical Potential of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene: A Technical Guide

This in-depth technical guide explores the significant non-linear optical (NLO) potential of the push-pull chromophore, (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene. Designed for researchers, scientists, and professionals in drug development and materials science, this document provides a comprehensive overview of its synthesis, advanced characterization techniques, and theoretical underpinnings. Our focus is on delivering field-proven insights and robust, self-validating protocols to empower your research and development endeavors.

Introduction: The Promise of Asymmetric Stilbenes in Non-Linear Optics

Organic molecules with significant non-linear optical (NLO) properties are at the forefront of materials science, offering vast potential in optoelectronics, optical data storage, and bio-imaging. The efficacy of these materials hinges on their molecular structure, particularly the presence of electron-donating and electron-accepting moieties linked by a π-conjugated system. This "push-pull" architecture facilitates intramolecular charge transfer (ICT), a key mechanism for high NLO responses.[1]

(E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene is a prime example of such a system. The methoxy groups (-OCH₃) at the 1 and 3 positions of one phenyl ring act as potent electron donors, while the nitro group (-NO₂) on the other phenyl ring serves as a strong electron acceptor. The stilbene backbone, with its ethylene bridge, provides the necessary π-conjugation for efficient charge transfer. This molecular design leads to a large change in dipole moment upon excitation, a critical factor for a high second-order hyperpolarizability (β), which is a measure of a molecule's NLO activity.

This guide will delve into the practical aspects of realizing and quantifying the NLO potential of this promising molecule, from its synthesis to its detailed characterization and theoretical modeling.

Synthesis of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene

The synthesis of (E)-stilbene derivatives is well-established, with the Horner-Wadsworth-Emmons (HWE) and Wittig reactions being two of the most reliable methods for achieving high stereoselectivity for the desired (E)-isomer.[2] The HWE reaction is often preferred due to the easier removal of the phosphate byproduct compared to the triphenylphosphine oxide generated in the Wittig reaction.[3]

Recommended Synthetic Route: The Horner-Wadsworth-Emmons Reaction

The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. For the synthesis of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene, this translates to the reaction between diethyl (4-nitrobenzyl)phosphonate and 3,5-dimethoxybenzaldehyde.

Diagram: Horner-Wadsworth-Emmons Synthesis Workflow

Caption: Horner-Wadsworth-Emmons synthesis of the target molecule.

Detailed Experimental Protocol

Materials:

-

Diethyl (4-nitrobenzyl)phosphonate

-

3,5-Dimethoxybenzaldehyde

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Preparation of the Phosphonate Carbanion:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of diethyl (4-nitrobenzyl)phosphonate (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the carbanion is often indicated by a color change.

-

-

Reaction with Aldehyde:

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of 3,5-dimethoxybenzaldehyde (1.1 equivalents) in anhydrous THF dropwise.

-

Once the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene as a solid.

-

Experimental Characterization of NLO Properties: The Z-Scan Technique

The Z-scan technique is a powerful and widely used method to determine the third-order NLO properties of materials, specifically the non-linear absorption coefficient (β) and the non-linear refractive index (n₂).[4][5] The technique involves translating a sample along the propagation path (z-axis) of a focused Gaussian laser beam and measuring the transmitted intensity through an aperture in the far field.

Principles of Z-Scan

The Z-scan measurement can be performed in two configurations:

-

Open-Aperture (OA) Z-scan: The aperture is fully open, and the detector collects all the transmitted light. This configuration is sensitive to non-linear absorption processes like two-photon absorption (2PA) or reverse saturable absorption (RSA).

-

Closed-Aperture (CA) Z-scan: A partially closed aperture is placed before the detector, allowing only the central part of the beam to pass. This setup is sensitive to changes in the beam's divergence caused by non-linear refraction (self-focusing or self-defocusing).

By performing both OA and CA scans, one can decouple the non-linear absorption and refraction effects.

Diagram: Z-Scan Experimental Setup

Caption: Schematic of a typical Z-scan experimental setup.

Step-by-Step Z-Scan Protocol

Equipment:

-

Pulsed laser source (e.g., Nd:YAG laser, 532 nm, nanosecond or picosecond pulses)

-

Focusing lens

-

Motorized translation stage

-

High-quality quartz cuvette (e.g., 1 mm path length)

-

Aperture

-

Two photodetectors

-

Beam splitter

-

Data acquisition system

Procedure:

-

Sample Preparation:

-

Dissolve the synthesized (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene in a suitable solvent (e.g., chloroform, THF) to a known concentration. The solution should have a linear transmittance of >90% at the laser wavelength to avoid thermal effects.

-

Fill the quartz cuvette with the solution.

-

-

Experimental Setup and Alignment:

-

Align the laser beam to be a TEM₀₀ Gaussian mode.

-

Focus the beam using a lens of appropriate focal length.

-

Mount the cuvette on the motorized translation stage and position it at the focal point of the lens.

-

Place the beam splitter after the sample to direct a portion of the beam to the open-aperture detector and the rest towards the closed-aperture detector.

-

Position the closed aperture in the far field and adjust its size to have a linear transmittance (S) between 0.1 and 0.5.

-

-

Data Acquisition:

-

Move the sample along the z-axis from a position far before the focus to a position far after the focus, recording the transmitted intensity at both detectors for each z-position.

-

Perform a Z-scan on the pure solvent under the same conditions to account for its contribution to the NLO signal.

-

-

Data Analysis:

-

Normalize the transmitted intensity by dividing by the intensity measured when the sample is far from the focus.

-

The open-aperture data will show a valley for positive non-linear absorption (e.g., 2PA) and a peak for saturable absorption.

-

The closed-aperture data will exhibit a pre-focal valley followed by a post-focal peak for a positive non-linear refractive index (self-focusing) and the opposite for a negative n₂ (self-defocusing).

-

Fit the experimental data to the theoretical Z-scan equations to extract the values of β and n₂. The real and imaginary parts of the third-order susceptibility (χ⁽³⁾) can then be calculated.

-

Theoretical Investigation: Density Functional Theory (DFT) Calculations

Computational chemistry provides a powerful tool for understanding and predicting the NLO properties of molecules. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost.[6]

The Role of DFT in NLO Property Prediction

DFT calculations can provide valuable insights into the electronic structure of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene and its response to an external electric field. Key properties that can be calculated include:

-

First-order hyperpolarizability (β): Related to the second-order NLO response.

-

Second-order hyperpolarizability (γ): Related to the third-order NLO response, which is probed by the Z-scan technique.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap and spatial distribution of these orbitals are crucial for understanding the intramolecular charge transfer characteristics.

Long-range corrected functionals, such as CAM-B3LYP, are often recommended for calculating the NLO properties of push-pull systems as they provide a more accurate description of charge-transfer excitations.[7]

Diagram: DFT Calculation Workflow for NLO Properties

Caption: A typical workflow for calculating NLO properties using DFT.

Step-by-Step DFT Calculation Protocol using Gaussian

Software: Gaussian 09 or a later version.

Procedure:

-

Input File Preparation:

-

Build the molecular structure of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene using a molecular modeling program (e.g., GaussView).

-

Create a Gaussian input file (.gjf or .com).

-

-

Geometry Optimization and Frequency Calculation:

-

Perform a geometry optimization to find the minimum energy structure. A suitable level of theory is B3LYP with a 6-311G(d,p) basis set.

-

Follow this with a frequency calculation at the same level of theory to ensure that the optimized structure is a true minimum (no imaginary frequencies).

-

Example Route Section:#p B3LYP/6-311G(d,p) Opt Freq

-

-

NLO Property Calculation:

-

Use the optimized geometry for a single-point energy calculation to determine the NLO properties.

-

Employ a long-range corrected functional like CAM-B3LYP and a larger basis set with diffuse functions, such as 6-311+G(d,p), for better accuracy.

-

Include the Polar keyword in the route section to request the calculation of polarizabilities and hyperpolarizabilities.

-

Example Route Section:#p CAM-B3LYP/6-311+G(d,p) Polar

-

-

Output Analysis:

-

Open the output file (.log or .out).

-

Search for the section on polarizability and hyperpolarizability. The values for the first hyperpolarizability (β) and second hyperpolarizability (γ) will be reported in atomic units.

-

Convert the atomic units to the more commonly used electrostatic units (esu).

-

Data Presentation and Interpretation

A systematic presentation of both experimental and theoretical data is crucial for evaluating the NLO potential of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene.

Quantitative NLO Data

The following table presents representative third-order NLO parameters for donor-acceptor stilbene derivatives, providing a benchmark for the expected performance of the target molecule. It is important to note that these values can be highly dependent on the experimental conditions (e.g., laser wavelength, pulse duration, solvent) and the computational methodology.

| Compound/System | n₂ (cm²/W) | β (cm/GW) | γ (esu) | Method |

| Donor-Acceptor Stilbene Derivative 1 | ~10⁻¹⁴ | ~10 | ~10⁻³⁴ | Z-scan (ns, 532 nm) |

| Donor-Acceptor Stilbene Derivative 2 | ~10⁻¹³ | ~50 | ~10⁻³³ | Z-scan (ps, 1064 nm) |

| (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene | To be determined | To be determined | To be determined | Proposed Experimental/Theoretical |

Note: The values for derivative 1 and 2 are illustrative and based on typical ranges reported for similar compounds in the literature.[8][9]

The combination of experimental Z-scan data and theoretical DFT calculations for (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene will provide a comprehensive understanding of its third-order NLO response. The magnitude of γ, in particular, will be a key indicator of its potential for applications in all-optical switching and other third-order NLO phenomena.

Conclusion and Future Outlook

(E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene represents a compelling candidate for a high-performance NLO material. Its well-defined donor-π-acceptor structure is conducive to a strong intramolecular charge transfer, which is the cornerstone of a significant NLO response. This guide has provided a detailed roadmap for its synthesis via the Horner-Wadsworth-Emmons reaction, a robust protocol for the experimental determination of its third-order NLO properties using the Z-scan technique, and a clear workflow for its theoretical investigation through DFT calculations.

The synergy between these experimental and computational approaches provides a self-validating system for characterizing novel NLO materials. The experimental results ground the theoretical models, while the computational insights can guide the rational design of next-generation molecules with even greater NLO capabilities. By following the protocols outlined in this guide, researchers can effectively unlock and quantify the NLO potential of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene and contribute to the advancement of organic materials for photonic applications.

References

-

Request PDF. (n.d.). Third and Fifth Order Nonlinear Optical Response of a TICT/Stilbene Hybrid Chromophore. [Link]

-

Request PDF. (2025, August 5). Synthesis of stilbene, 1,4-distyrylbenzene and 4,4′-distyrylbiphenyl via Horner–Wadsworth–Emmons reaction in phase-transfer catalysis system. [Link]

-

PMC. (n.d.). Synthetic approaches toward stilbenes and their related structures. [Link]

-

American Institute of Physics. (n.d.). The cubic susceptibility dispersion of Alkoxy-nitro-stilbene (MONS). [Link]

-

JulietHahn.com. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. [Link]

-

MDPI. (2004, September 30). Density Functional Studies of the Dipole Polarizabilities of Substituted Stilbene, Azoarene and Related Push-Pull Molecules. [Link]

-

ChemRxiv. (n.d.). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. [Link]

-

SciELO México. (n.d.). Synthesis and chemical-optical characterization of push-pull stilbenes. [Link]

-

University of Central Florida. (2020, February 6). Third- and Fifth-Order Nonlinear Optical Response of a TICT/Stilbene Hybrid Chromophore. [Link]

-

MDPI. (2022, December 9). Hyperpolarizabilities of Push–Pull Chromophores in Solution: Interplay between Electronic and Vibrational Contributions. [Link]

-

MDPI. (n.d.). Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry. [Link]

-

Journal of the American Chemical Society. (2000, January 28). Thiazole and Thiophene Analogues of Donor−Acceptor Stilbenes: Molecular Hyperpolarizabilities and Structure−Property Relationships. [Link]

-

Unknown. (2014, March 13). The Wittig Reaction. [Link]

-

RSC Publishing. (n.d.). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. [Link]

-

ResearchGate. (2016, February 1). How can i using gaussian 09 to optimize a molecule on different concentration?. [Link]

-

Request PDF. (n.d.). Performance of DFT Functionals for Calculating the Second-Order Nonlinear Optical Properties of dipolar Merocyanines. [Link]

-

YouTube. (2024, July 15). Non linear optical properties from Gaussian program. [Link]

-

Using JCP format. (1999, October 22). Nonlinear optical properties of push–pull stilbenes based on a strong carbocation acceptor moiety. [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. [Link]

-

Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. [Link]

-

Unknown. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!. [Link]

-

Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]

-

Pure. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

-

YouTube. (2020, June 8). Polarization and Hyperpolarization Calculation NLO Features using gaussian 09. [Link]

-

Scribd. (n.d.). Gaussian 09 Tutorial | PDF | Normal Distribution | Central Processing Unit. [Link]

-

MDPI. (2025, October 11). Efficient Tuning of the Third-Order Nonlinear Optical Properties of Some Functionalized Boron-Dipyrromethene Dyes. [Link]

-

RSC Publishing. (2021, March 19). Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives. [Link]

-

CDN. (n.d.). Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide. [Link]

-

ChemRxiv. (n.d.). Insight and scope of cis-selectivity of Wittig reaction for the synthesis of mono and multi-substituted stilbenes. [Link]

-

Semantic Scholar. (2004, September 30). Molecular Sciences Density Functional Studies of the Dipole Polarizabilities of Substituted Stilbene, Azoarene and Related Push-. [Link]

-

University of Central Florida. (n.d.). Z-Scan Measurements of Optical Nonlinearities. [Link]

-

Science Madness. (2022, December 26). Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation. [Link]

-

ResearchGate. (2025, August 5). Z-Scan Measurements of the Third-Order Optical Nonlinearity of a C 60 Doped Poly(dimethylacetylendicarboxylate). [Link]

-

Semantic Scholar. (2022, June 30). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]

-

arXiv. (n.d.). Unveiling and engineering of third order optical nonlinearities in NiCo2O4 nanoflowers. [Link]

-

Biblioteka Nauki. (n.d.). Z-Scan Measurements of the Third-Order Optical N… — Library of Science. [Link]

-

ACS Publications. (n.d.). Structure−Property Relationships in Third-Order Nonlinear Optical Chromophores | The Journal of Physical Chemistry B. [Link]

-

Sargent Group. (n.d.). Azobenzenes for photonic network applications: Third-order nonlinear optical properties. [Link]

-

4th Physics Institute. (2014, April 27). Nonlinear refractive indices of nonlinear liquids: wavelength dependence and influence of retarded response. [Link]

-

Emergent Mind. (2025, July 30). Third-Order Nonlinear Optical Susceptibility. [Link]

-

PMC. (n.d.). More Than Resveratrol: New Insights into Stilbene-Based Compounds. [Link]

-

ResearchGate. (2021, March 30). Enhanced nonlinear refractive index in epsilon-near-zero materials. [Link]

Sources

- 1. pure.tue.nl [pure.tue.nl]

- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ocf.berkeley.edu [ocf.berkeley.edu]

- 4. api.creol.ucf.edu [api.creol.ucf.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Hyperpolarizabilities of Push–Pull Chromophores in Solution: Interplay between Electronic and Vibrational Contributions | MDPI [mdpi.com]

- 8. Synthesis and chemical-optical characterization of push-pull stilbenes [scielo.org.mx]

- 9. api.creol.ucf.edu [api.creol.ucf.edu]

Technical Guide: Melting Point and Thermal Stability of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene

This guide details the physicochemical characterization and thermal stability profile of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene , a critical intermediate in the synthesis of the nutraceutical Pterostilbene .

Executive Summary

(E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene (also known as trans-3,5-dimethoxy-4'-nitrostilbene) is a lipophilic stilbenoid derivative. It serves as the penultimate intermediate in the industrial synthesis of Pterostilbene (a potent dimethylated analog of Resveratrol). Its thermal behavior is defined by two critical factors: the geometric isomerism (cis/trans) and the nitro group's thermal sensitivity .

-

CAS Number: 586410-18-6 (specific to the trans-isomer); 709-09-1 (often cited for generic or related nitrostilbenes, verify specific substitution).

-

Molecular Formula: C

H -

Molecular Weight: 285.30 g/mol

-

Key Application: Precursor for 3,5-dimethoxy-4'-aminostilbene (via reduction)

Pterostilbene (via diazonium hydrolysis).

Physicochemical Characterization

Melting Point Analysis

The melting point (MP) of this compound is highly dependent on its isomeric purity. The trans (E) isomer is the thermodynamically stable form and exhibits a significantly higher melting point than the cis (Z) isomer.

| Property | Value / Range | Notes |

| Melting Point (cis-isomer) | 72 °C | Isolated as a yellow solid from Wittig mixtures [1]. |

| Melting Point (trans-isomer) | 111 – 115 °C (Estimated) | Trans-stilbenes typically melt 40–60°C higher than cis forms. Analogous trans-4-nitrostilbene melts at ~155°C; methoxy substitution often lowers MP slightly due to crystal packing disruption. |

| Appearance | Yellow Crystalline Solid | Color is due to the |

Critical Insight: In synthetic workflows (e.g., Knoevenagel condensation), the product is predominantly the trans-isomer. If your sample exhibits a melting point near 70–80°C , it indicates significant contamination with the cis-isomer or incomplete crystallization.

Solubility Profile

-

Soluble: Chloroform, Dichloromethane, Ethyl Acetate, DMSO, DMF.

-

Insoluble: Water, cold Hexanes.

-

Recrystallization Solvent: Ethanol or Methanol/Water mixtures are standard for purifying the trans-isomer.

Thermal Stability Profile

Thermal Decomposition (TGA)

Nitrostilbenes possess a distinct thermal stability profile characterized by a stable solid phase followed by rapid decomposition upon melting.

-

Onset of Decomposition (

): Typically > 260 °C . -

Mechanism: The nitro group (

) is the thermal weak point. At high temperatures, it undergoes homolytic cleavage or rearrangement (nitro-nitrite), leading to exothermic decomposition. -

Handling Precaution: While stable at standard processing temperatures (< 100 °C), avoid prolonged exposure to temperatures above 200 °C to prevent uncontrolled exothermic events.

Thermal Isomerization

Like all stilbenes, (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene is susceptible to photo- and thermal isomerization.

-

Light Sensitivity: UV exposure causes

photoisomerization, lowering the melting point and purity. -

Thermal Isomerization: Heating the cis-isomer near its melting point (72°C) can induce conversion to the more stable trans-isomer, although this is often accompanied by degradation if not performed in an inert atmosphere.

Synthesis & Purity Impact

The method of synthesis dictates the thermal baseline of the material.

Synthesis Routes

-

Perkin/Knoevenagel Condensation (Preferred):

-

Wittig Reaction:

-

Reagents: 3,5-Dimethoxybenzyltriphenylphosphonium bromide + 4-Nitrobenzaldehyde.[3]

-

Outcome: Mixture of (Z) and (E) isomers (Kinetic control).

-

Purity: Requires column chromatography or extensive recrystallization. Often yields the lower melting cis-solid (72°C) if not carefully purified [1].

-

Visualization of Synthesis & Isomerization

The following diagram illustrates the pathway and the critical isomerization node.

Caption: Synthesis pathways distinguishing Kinetic (Wittig) vs Thermodynamic (Condensation) control and their impact on isomeric purity.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

To accurately determine the melting point and purity:

-

Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan. Crimped lid (non-hermetic).

-

Purge Gas: Nitrogen at 50 mL/min.

-

Ramp: Heat from 40 °C to 200 °C at 10 °C/min.

-

Analysis:

-

Look for a sharp endotherm (Melting).

-

(Z)-Isomer: Peak ~72 °C.

-

(E)-Isomer: Peak >110 °C.[2]

-

Exotherm >250°C: Indicates decomposition.

-

Thermal Gravimetric Analysis (TGA)

To assess solvent content and decomposition limit:

-

Sample Prep: 5–10 mg in a platinum or ceramic pan.

-

Ramp: Ambient to 400 °C at 10 °C/min.

-

Interpretation:

-

Weight loss < 100 °C: Residual solvent (Ethanol/Methanol).

-

Significant weight loss onset (

): Likely >260 °C.

-

References

-

Pettit, G. R., et al. (2002). "Antineoplastic Agents.[4] 465. Structural Modification of Resveratrol: Sodium Dithionite Reduction of Nitrostilbenes." Journal of Medicinal Chemistry, 45(12), 2534–2542. (Source for cis-isomer MP of 72°C). Link

-

CN1539805A. "The synthetic method of pterostilbene." (Describes the condensation route yielding the trans-isomer). Link

- Likhtenshtein, G. (2009). "Stilbenes: Applications in Chemistry, Life Sciences and Materials Science." Wiley-VCH. (General reference for stilbene thermal properties).

Sources

Methodological & Application

Step-by-step synthesis protocol for (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene

An Application Note and Detailed Protocol for the Synthesis of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene

Introduction: The Significance of Stilbenoid Scaffolds

Stilbenoids, a class of polyphenolic compounds, are of significant interest to the scientific community due to their diverse and potent biological activities. The archetypal stilbenoid, resveratrol (3,5,4′-trihydroxy-trans-stilbene), is widely recognized for its antioxidant, anti-inflammatory, and cardioprotective properties.[1] However, its therapeutic potential is often limited by poor bioavailability.[2] This has spurred extensive research into the synthesis of resveratrol analogues, where structural modifications are made to enhance pharmacokinetic properties and biological efficacy.[2][3]

(E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene is a key synthetic intermediate and a resveratrol analogue. The methoxy groups enhance lipophilicity, potentially improving cell membrane permeability, while the nitro group serves as a versatile chemical handle for further functionalization, for instance, reduction to an amine group to explore new structure-activity relationships.[4]

This document provides a detailed, step-by-step protocol for the synthesis of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene via the Wittig reaction, a cornerstone of alkene synthesis in organic chemistry.[5] The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations for experimental choices to ensure reproducibility and success.

Reaction Scheme and Mechanism

The synthesis is achieved through the Wittig olefination, which involves the reaction of a phosphorus ylide with an aldehyde.[5] In this protocol, the ylide is generated in situ from (4-nitrobenzyl)triphenylphosphonium bromide by deprotonation with a strong base. This nucleophilic ylide then attacks the electrophilic carbonyl carbon of 3,5-dimethoxybenzaldehyde. The reaction proceeds through a cyclic oxaphosphetane intermediate, which subsequently collapses to form the desired alkene and triphenylphosphine oxide as a byproduct.[6][7]

The electron-withdrawing nitro group on the phosphonium salt helps to stabilize the corresponding ylide. Stabilized ylides are known to favor the formation of the thermodynamically more stable (E)-alkene, which is the desired isomer for this synthesis.[5][8]

Overall Reaction:

Materials and Reagents

Reagent Data

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Safety & Handling Notes |

| (4-Nitrobenzyl)triphenylphosphonium bromide | C₂₅H₂₁BrNO₂P | 498.32 | 1.1 | 548 mg | Irritant. Wear gloves and eye protection.[9] |

| 3,5-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 1.0 | 166 mg | Causes skin and serious eye irritation.[10][11] |

| Sodium Methoxide (NaOMe) | CH₃NaO | 54.02 | 1.2 | 65 mg | Corrosive, water-reactive. Handle under inert atmosphere. |

| Methanol (MeOH), Anhydrous | CH₄O | 32.04 | - | ~15 mL | Flammable, toxic. Use in a fume hood. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | As needed | Volatile, suspected carcinogen. Use in a fume hood. |

| Deionized Water | H₂O | 18.02 | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | As needed | Hygroscopic. Keep container tightly sealed. |

Equipment

-

100 mL Round-bottom flask

-

50 mL Round-bottom flask

-

Magnetic stirrer and stir bars

-

Nitrogen or Argon gas inlet with bubbler

-

Septa

-

Syringes and needles

-

Condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

-

Glassware for column chromatography (optional)

-

Standard laboratory glassware (beakers, graduated cylinders)

Experimental Workflow Diagram

Sources

- 1. Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation | MDPI [mdpi.com]

- 2. diposit.ub.edu [diposit.ub.edu]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Biological Evaluation of Resveratrol Analogues as Aromatase and Quinone Reductase 2 Inhibitors for Chemoprevention of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. fishersci.com [fishersci.com]

- 10. 3,5-Dimethoxybenzaldehyde | C9H10O3 | CID 81747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 7311-34-4 Cas No. | 3,5-Dimethoxybenzaldehyde | Apollo [store.apolloscientific.co.uk]

Synthesis of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene via the Wittig Reaction: Conditions and Mechanistic Insights

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide to the synthesis of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene, a stilbene derivative, utilizing the Wittig reaction. Stilbenes are a critical class of compounds in materials science and drug development, and their synthesis with high stereoselectivity is of paramount importance. This application note details a robust, step-by-step protocol, discusses the underlying mechanism with a focus on achieving high (E)-isomer selectivity, and offers practical guidance on purification and characterization. The presented methodology is designed for researchers in organic synthesis, medicinal chemistry, and materials science, providing both a practical workflow and the theoretical foundation necessary for adapting the protocol to other substrates.

Introduction: The Wittig Reaction in Stilbene Synthesis

The Wittig reaction is a cornerstone of organic synthesis, celebrated for its reliability in converting aldehydes or ketones into alkenes.[1] Discovered by Georg Wittig in 1954, this reaction forms a carbon-carbon double bond with a high degree of regiochemical control, as the new bond forms precisely where the carbonyl group was located.[2][3] The reaction involves the interaction of a carbonyl compound with a phosphorus ylide (also known as a phosphorane), generated by the deprotonation of a phosphonium salt.[4] The thermodynamic driving force for this transformation is the formation of the highly stable phosphorus-oxygen bond in the triphenylphosphine oxide byproduct.[5]

This protocol focuses on the synthesis of an asymmetrically substituted stilbene, (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene. This class of molecules is of significant interest due to the versatile chemical handles (methoxy and nitro groups) that allow for further functionalization. The key challenge in this synthesis is controlling the stereochemistry of the newly formed double bond to favor the desired (E)-isomer.

Mechanism and Stereochemical Control

The stereochemical outcome of the Wittig reaction is largely dictated by the nature of the phosphorus ylide.[6] Ylides are classified based on the substituents attached to the carbanionic carbon:

-

Non-stabilized Ylides (R = alkyl): These are highly reactive and typically yield (Z)-alkenes under kinetic, salt-free conditions.[7]

-

Stabilized Ylides (R = EWG, e.g., -COOR, -CN): These are less reactive, allowing for equilibration of intermediates, which leads to the thermodynamically more stable (E)-alkene with high selectivity.[6][8]

-

Semi-stabilized Ylides (R = aryl, vinyl): The ylide used in this protocol, derived from (3,5-dimethoxybenzyl)triphenylphosphonium bromide, falls into this category. Stereoselectivity can often be poor, yielding mixtures of (E) and (Z)-isomers.[9]

The high (E)-selectivity in reactions involving stabilized ylides is attributed to both steric factors and dipole-dipole interactions in the transition state leading to the oxaphosphetane intermediate.[8][10] For the synthesis of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene, the reaction conditions are chosen to favor the formation of the more stable (E)-product. The use of a protic solvent like methanol and a base such as sodium methoxide can facilitate the equilibration that leads to the trans-alkene.[11] Furthermore, the (E)-isomer is often less soluble than the (Z)-isomer, allowing for its selective precipitation from the reaction mixture, which drives the equilibrium toward the desired product.[11]

Experimental Workflow Overview

The synthesis is a two-stage process. First, the necessary phosphonium salt is prepared. Second, the ylide is generated in situ and reacted with the aldehyde to yield the target stilbene.

Caption: Overall workflow for the synthesis of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Part A: Synthesis of (3,5-Dimethoxybenzyl)triphenylphosphonium Bromide

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,5-dimethoxybenzyl bromide (10.0 g, 43.3 mmol) and triphenylphosphine (12.5 g, 47.6 mmol, 1.1 eq).

-

Solvent Addition: Add 100 mL of dry toluene.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The phosphonium salt will begin to precipitate as a white solid. Continue refluxing for 4 hours.

-

Isolation: Cool the reaction mixture to room temperature. Collect the white precipitate by vacuum filtration and wash the solid with 50 mL of diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the resulting white solid, (3,5-dimethoxybenzyl)triphenylphosphonium bromide, under vacuum. The product is typically used in the next step without further purification.

Part B: Wittig Reaction and Purification

-

Setup: To a 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt from Part A (21.3 g, 43.3 mmol) and 4-nitrobenzaldehyde (6.54 g, 43.3 mmol) followed by 200 mL of anhydrous methanol.

-

Base Preparation: In a separate flask, prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.1 g, 47.8 mmol, 1.1 eq) in 50 mL of anhydrous methanol. Caution: This is a highly exothermic reaction that produces flammable hydrogen gas. Add the sodium in small portions and cool the flask in an ice bath. Alternatively, a commercial solution of sodium methoxide can be used.

-

Ylide Formation and Reaction: With vigorous stirring, slowly add the sodium methoxide solution to the flask containing the phosphonium salt and aldehyde at room temperature. A deep orange/red color should develop as the ylide is formed, followed by the precipitation of the product.

-

Reaction Time: Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Initial Isolation: After the reaction is complete, add 50 mL of water to the flask to precipitate more product and dissolve inorganic salts. Stir for 30 minutes.

-

Filtration: Collect the crude product, a yellow-orange solid, by vacuum filtration. Wash the solid with a cold 4:1 mixture of methanol/water (50 mL), followed by a small amount of cold methanol. This crude product contains the desired (E)-stilbene and the triphenylphosphine oxide byproduct.

-

Purification (Recrystallization): Transfer the crude solid to a suitable flask and recrystallize from a minimal amount of hot ethanol or ethyl acetate. The (E)-isomer is typically less soluble and will crystallize upon cooling, leaving the majority of the triphenylphosphine oxide and the (Z)-isomer in the mother liquor.

-

Final Product: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene.

Summary of Reaction Conditions

| Parameter | Value / Condition | Rationale |

| Phosphonium Salt | (3,5-Dimethoxybenzyl)triphenylphosphonium Bromide | Precursor to the semi-stabilized ylide.[9] |

| Aldehyde | 4-Nitrobenzaldehyde | Electrophilic partner for the Wittig reaction. |

| Base | Sodium Methoxide (NaOMe) | Sufficiently strong base to deprotonate the phosphonium salt to form the ylide.[11] |

| Solvent | Anhydrous Methanol | Protic solvent that can facilitate equilibration towards the more stable (E)-isomer.[11] |

| Temperature | Room Temperature | Mild conditions sufficient for the reaction to proceed to completion. |

| Reaction Time | 12 - 24 hours | Allows for completion of the reaction and precipitation of the product. |

| Purification | Recrystallization (Ethanol or Ethyl Acetate) | Exploits solubility differences to separate the (E)-product from the (Z)-isomer and Ph₃PO.[12] |

| Expected Yield | 60-80% (after recrystallization) | Typical yield for this type of Wittig reaction. |

Characterization of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene

-

Appearance: Bright yellow crystalline solid.

-

¹H NMR (CDCl₃, 400 MHz): Expect signals for the olefinic protons around δ 6.9-7.2 ppm with a large coupling constant (J ≈ 16 Hz), which is characteristic of the trans configuration. Aromatic protons will appear in the range of δ 6.4-8.2 ppm. The methoxy groups will present as a singlet around δ 3.8 ppm.

-

¹³C NMR (CDCl₃, 101 MHz): Signals for the alkene carbons are expected between δ 125-135 ppm. Aromatic and methoxy carbons will appear at their characteristic chemical shifts.

-

IR (KBr): Characteristic peaks should be observed for the C=C stretch (alkene, ~1600 cm⁻¹), Ar-NO₂ stretches (~1520 and 1340 cm⁻¹), and C-O stretches (methoxy, ~1200 and 1050 cm⁻¹).

-

Melting Point: A sharp melting point is indicative of high purity.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low or No Yield | Incomplete ylide formation (wet reagents/solvents). | Ensure all glassware is oven-dried. Use anhydrous solvents. Verify the quality of the base. |

| Aldehyde is of poor quality. | Check the purity of the 4-nitrobenzaldehyde; purify by recrystallization if necessary. | |

| Poor E/Z Selectivity | Reaction conditions did not favor equilibration. | Increase reaction time. Consider a different solvent/base system (e.g., t-BuOK in THF). |

| Difficulty Removing Ph₃PO | Co-crystallization with the product. | Perform a second recrystallization from a different solvent system. Column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) can be used but may be tedious. Treatment with ZnCl₂ in ethanol to precipitate the Ph₃PO as a complex is also an option.[13] |

References

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Robiette, R., Richardson, J., Aggarwal, V. K., & Harvey, J. N. (2005). On the Origin of High E Selectivity in the Wittig Reaction of Stabilized Ylides: Importance of Dipole−Dipole Interactions. Journal of the American Chemical Society, 127(39), 13468–13469. Available from: [Link]

-

Takeda, K., Ayabe, A., & Suzuki, M. (2001). Improved E-Selectivity in the Wittig Reaction of Stabilized Ylides with α-Alkoxyaldehydes and Sugar Lactols. Organic Letters, 3(22), 3595–3598. Available from: [Link]

-

Chemistry Stack Exchange. (2017). Why do stabilised ylids lead to trans alkenes in the Wittig reaction?. Retrieved from [Link]

-

Friščić, T., et al. (2020). Typical reaction conditions for the Wittig reaction of 4‐phenyl... ResearchGate. Retrieved from [Link]

-

da Silva, F. S., et al. (2023). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Publishing. Retrieved from [Link]

-

Ashenhurst, J. (2018). The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Chem-Station. (2024). Wittig Reaction. Retrieved from [Link]

-

Sova, M. (2012). Stilbenes: Preparation and Analysis. Wiley-VCH. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. Retrieved from [Link]

-

University of Colorado, Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

-

Lumen Learning. (n.d.). The Wittig reaction. Organic Chemistry II. Retrieved from [Link]

-

Prezi. (n.d.). 18.2A Wittig Synthesis of Stilbenes. Retrieved from [Link]

-

University of Colorado, Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes (Procedure). Retrieved from [Link]

-

Hahn, J. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. Retrieved from [Link]

-

Refubium - Freie Universität Berlin. (n.d.). 3.1.1.3.3 Condensation of benzyltriphenylphosphonium chlorides with benzaldehydes by Wittig reaction to dimethoxystilbenes. Retrieved from [Link]

-

ResearchGate. (2006). Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. Retrieved from [Link]

-

ChemRxiv. (2020). Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates. Retrieved from [Link]

-

LookChem. (n.d.). Cas 4230-93-7, 3,4-DIMETHOXY-B-NITROSTYRENE. Retrieved from [Link]

-

MDPI. (2006). Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. Retrieved from [Link]

-

Semantic Scholar. (2007). Synthesis and structural characterization of 2,5-dihalo-3,4-dinitrothiophenes. Retrieved from [Link]

Sources

- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. prezi.com [prezi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 12. juliethahn.com [juliethahn.com]

- 13. Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05162B [pubs.rsc.org]

Knoevenagel condensation methods for nitrostyryl benzene derivatives

An Application Guide to the Knoevenagel Condensation: Synthesis of Nitrostyryl Benzene Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the Knoevenagel condensation reaction for the synthesis of nitrostyryl benzene derivatives. These compounds are critical intermediates in the development of pharmaceuticals and other biologically active molecules.[1][2][3] This document delves into the underlying reaction mechanism, compares various synthetic methodologies, and offers detailed, field-proven protocols. By explaining the causality behind experimental choices, this guide equips researchers, scientists, and drug development professionals with the necessary knowledge to optimize reaction conditions, maximize yields, and ensure the synthesis of high-purity products.

Theoretical Framework: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[4] It is fundamentally a nucleophilic addition of a compound with an active hydrogen (an acidic methylene or methyl group) to a carbonyl group, which is then followed by a dehydration reaction to yield an α,β-unsaturated product.[1][5]

In the specific context of synthesizing nitrostyryl benzene derivatives, the reaction involves the condensation of an aromatic aldehyde with a nitroalkane, most commonly nitromethane.[1][6] The reaction is typically facilitated by a basic catalyst, which is essential for activating the nitroalkane component.

The Reaction Mechanism

The synthesis proceeds via a base-catalyzed mechanism, which can be broken down into three primary steps:

-

Carbanion Formation: The base abstracts an acidic α-proton from the nitroalkane (e.g., nitromethane). This deprotonation is facilitated by the strong electron-withdrawing nature of the nitro group (NO₂), which stabilizes the resulting carbanion (or nitronate anion) through resonance.[1][5]

-

Nucleophilic Attack: The resonance-stabilized carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This addition step forms a tetrahedral intermediate, which, upon protonation, yields a β-nitro aldol.[1][6]

-

Dehydration: The β-nitro aldol intermediate readily undergoes dehydration (elimination of a water molecule). This step is often spontaneous or promoted by the reaction conditions (e.g., heat or acid/base catalysis) and results in the formation of the thermodynamically stable conjugated system of the nitrostyryl benzene product.[1][5]

Caption: General experimental workflow for nitrostyrene synthesis.

Protocol 1: Classic Synthesis using Ammonium Acetate and Acetic Acid

This method is highly reliable for a wide range of substituted benzaldehydes. [6]

-

Reactants:

-

Substituted Aromatic Aldehyde (1.0 eq)

-

Nitromethane (1.1 - 1.2 eq)

-

Ammonium Acetate (0.5 eq)

-

Glacial Acetic Acid (as solvent)

-

-

Procedure:

-

Combine the aromatic aldehyde, nitromethane, and ammonium acetate in a round-bottomed flask equipped with a magnetic stirrer and reflux condenser. [6] 2. Add glacial acetic acid to dissolve the reactants.

-